molecular formula C15H25NO3 B020707 1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol CAS No. 959787-96-3

1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol

Cat. No.: B020707
CAS No.: 959787-96-3
M. Wt: 274.41 g/mol
InChI Key: IUBSYMUCCVWXPE-QLWPOVNFSA-N
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Description

1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes deuterium atoms, making it a subject of interest in research due to its potential stability and reactivity differences compared to its non-deuterated counterparts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol typically involves multiple steps, including the introduction of deuterium atoms and the formation of the phenoxypropanol structure. The process may involve:

    Deuteration: Introduction of deuterium atoms into the propan-2-ylamino group.

    Ether Formation: Reaction of 4-(2-methoxyethyl)phenol with an appropriate halogenated propanol derivative.

    Coupling Reaction: Combining the deuterated propan-2-ylamino group with the phenoxypropanol structure under specific conditions, such as the presence of a base or catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Such as chromatography or crystallization to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving bases like sodium hydroxide (NaOH) or catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of deuterium substitution on reaction mechanisms and kinetics.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for its stability and reduced metabolic rate.

    Industry: Utilized in the development of new materials and chemical processes, leveraging its unique properties.

Mechanism of Action

The mechanism by which 1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol exerts its effects involves its interaction with molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and reactivity, potentially leading to:

    Altered Enzyme Activity: Deuterium substitution can affect enzyme-substrate interactions, leading to changes in enzyme activity.

    Metabolic Pathways: The compound may exhibit different metabolic stability and pathways compared to its non-deuterated analogs.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,1,1-Trideuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
  • 1-(1,1,1,2,2,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol

Uniqueness

1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol is unique due to its specific deuterium substitution pattern, which can lead to distinct chemical and biological properties. This uniqueness makes it a valuable compound for studying the effects of isotopic substitution on various reactions and processes.

Properties

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/i1D3,2D3,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBSYMUCCVWXPE-QLWPOVNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648858
Record name 1-[4-(2-Methoxyethyl)phenoxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959787-96-3
Record name 1-[4-(2-Methoxyethyl)phenoxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the stirred acetone solution of metoprolol base (19.3 mol), acetone (30 l) and sorbic acid (2.12 kg, 18.9 mol) were added at room temperature. The mixture was heated to reflux and the hot solution was filtered. The filtrate was allowed to cool slowly to 0° C. The crystals were centrifugated off, washed with cold acetone (10 l) and dried for three days in vacuo at room temperature to yield 5.95 kg of crystalline (S)-metoprolol. (81% from (4)).
Quantity
19.3 mol
Type
reactant
Reaction Step One
Quantity
2.12 kg
Type
reactant
Reaction Step One
Quantity
30 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol

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